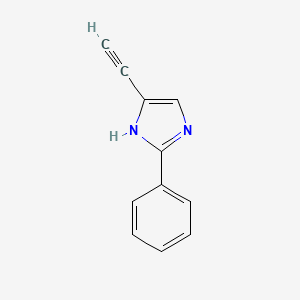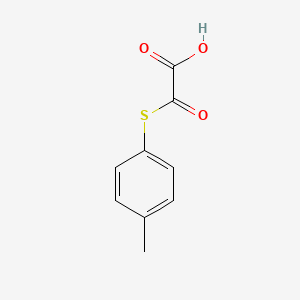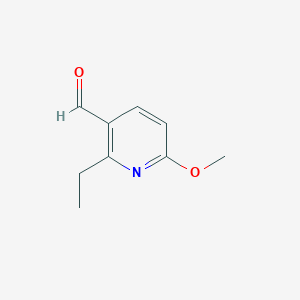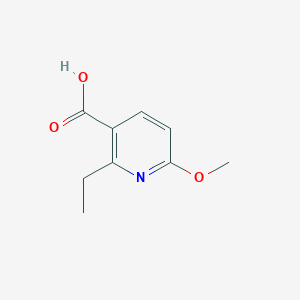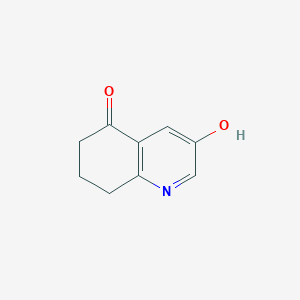
3-Hydroxy-7,8-dihydroquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, otherwise known as 3-hydroxyquinolin-5-one, is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is a derivative of quinoline, an aromatic heterocyclic compound, and is a member of the hydroxyquinoline family. It can be used as a precursor to other compounds, and has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyquinolin-5-one has been studied for its potential uses in a variety of scientific applications. It has been studied for its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been studied for its potential to inhibit the formation of biofilms, which are communities of bacteria that can form on surfaces and are resistant to antibiotics. It has also been studied for its potential to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3-hydroxyquinolin-5-one is not yet fully understood. It is believed to work by inhibiting the growth of bacteria, fungi, and viruses by disrupting their cell membranes. It is also believed to inhibit the formation of biofilms by disrupting the communication between the bacteria in the biofilm. It is also believed to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
3-Hydroxyquinolin-5-one has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to inhibit the formation of biofilms. In addition, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxyquinolin-5-one in lab experiments include its relatively low cost and availability, its low toxicity, and its potential for use in a variety of applications. The limitations of using 3-hydroxyquinolin-5-one in lab experiments include its limited solubility in water, its limited stability in solution, and its potential for producing side effects in humans.
Zukünftige Richtungen
The potential future directions for 3-hydroxyquinolin-5-one include further research into its potential as an antimicrobial agent, anti-inflammatory agent, and anti-cancer agent. In addition, further research into its mechanism of action and its potential biochemical and physiological effects could lead to new applications and uses for this compound. Finally, further research into its potential advantages and limitations for lab experiments could lead to improved methods for using this compound in laboratory settings.
Synthesemethoden
3-Hydroxyquinolin-5-one can be synthesized in a variety of ways, including the use of quinoline as a starting material. Quinoline can be converted to 3-hydroxyquinolin-5-one through a reaction with hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 7-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography. Another method for synthesizing 3-hydroxyquinolin-5-one is the reaction of quinoline with formaldehyde and hydroxylamine hydrochloride in aqueous ethanol. This reaction produces a mixture of 3-hydroxyquinolin-5-one and its isomer, 5-hydroxyquinolin-5-one. The two compounds can then be separated by column chromatography.
Eigenschaften
IUPAC Name |
3-hydroxy-7,8-dihydro-6H-quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h4-5,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWDFYLRRFKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
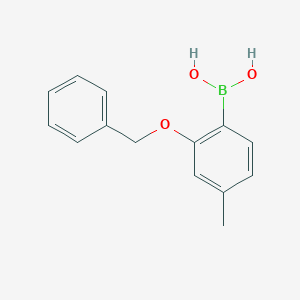
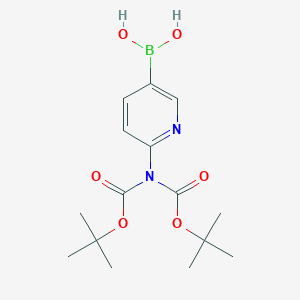
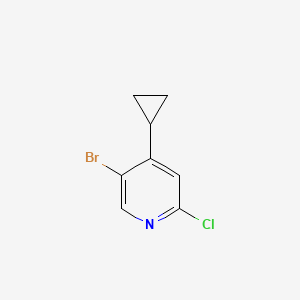
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

